9-nitroso-1H-indeno[2,1-b]pyridine
Description
9-Nitroso-1H-indeno[2,1-b]pyridine is a heterocyclic compound featuring a fused indene and pyridine ring system with a nitroso (-NO) functional group at the 9-position. The nitroso group introduces unique electronic and steric effects, influencing reactivity, solubility, and biological interactions compared to other substituents like nitro, halogen, or alkyl groups .
Properties
CAS No. |
65939-02-8 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
9-nitroso-1H-indeno[2,1-b]pyridine |
InChI |
InChI=1S/C12H8N2O/c15-14-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)12/h1-7,13H |
InChI Key |
OCIOOYWGIQUZKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CNC3=C2N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-nitroso-1H-indeno[2,1-b]pyridine typically involves multi-component reactions. One common method involves the reaction of heterocyclic ketene aminals with bindone (generated from the self-condensation of 1,3-indandione) in the presence of malononitrile as a promoter or reactant. The reaction is carried out under reflux conditions in ethanol with p-toluenesulfonic acid as the catalyst .
Industrial Production Methods
While specific industrial production methods for 9-nitroso-1H-indeno[2,1-b]pyridine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-nitroso-1H-indeno[2,1-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Catalytic reduction can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include nitro, amino, and substituted indeno-pyridine derivatives, which can be further utilized in various applications.
Scientific Research Applications
9-nitroso-1H-indeno[2,1-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of 9-nitroso-1H-indeno[2,1-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, leading to the modulation of biological pathways. The compound’s structure allows it to interact with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural analogs of indeno-pyridine derivatives and their distinguishing features:
Research Findings and Challenges
- Synthetic Challenges : Nitroso derivatives are less thermally stable than nitro analogs, complicating purification and storage.
- Comparative Efficacy : In antiarrhythmic studies, cis-hexahydro isomers outperformed trans isomers, suggesting stereochemistry is critical for activity—a factor that would also influence nitroso derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
